molecular formula C20H24N4O4S B3450896 5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Cat. No.: B3450896
M. Wt: 416.5 g/mol
InChI Key: UWGRUXNLCPMKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group, attached to a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate by reacting 2-methoxyphenylamine with piperazine under controlled conditions.

    Sulfonylation: The piperazine intermediate is then subjected to sulfonylation using a suitable sulfonyl chloride reagent to introduce the sulfonyl group.

    Cyclization: The sulfonylated piperazine intermediate undergoes cyclization with a benzodiazole precursor under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodiazole or piperazine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with alpha1-adrenergic receptors. The compound acts as an antagonist, binding to these receptors and inhibiting their activation by endogenous catecholamines like noradrenaline and epinephrine . This blockade results in the relaxation of smooth muscles in blood vessels, leading to vasodilation and a decrease in blood pressure.

Properties

IUPAC Name

5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-21-16-9-8-15(14-18(16)22(2)20(21)25)29(26,27)24-12-10-23(11-13-24)17-6-4-5-7-19(17)28-3/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGRUXNLCPMKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 2
Reactant of Route 2
5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 4
Reactant of Route 4
5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 5
Reactant of Route 5
5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 6
Reactant of Route 6
5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

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